(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride

Catalog No.
S6650095
CAS No.
1240567-00-3
M.F
C10H18ClNO
M. Wt
203.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydr...

CAS Number

1240567-00-3

Product Name

(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]butan-2-amine;hydrochloride

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

InChI

InChI=1S/C10H17NO.ClH/c1-4-8(2)11-7-10-6-5-9(3)12-10;/h5-6,8,11H,4,7H2,1-3H3;1H

InChI Key

BIEAPHMORHASOA-UHFFFAOYSA-N

SMILES

CCC(C)NCC1=CC=C(O1)C.Cl

Canonical SMILES

CCC(C)NCC1=CC=C(O1)C.Cl

(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride is a synthetic compound with the molecular formula C₁₀H₁₈ClNO and a molecular weight of 203.71 g/mol. This compound features a butan-2-yl group attached to a 5-methylfuran-2-ylmethyl amine structure, indicating its potential as an intermediate in organic synthesis and its relevance in various scientific research applications. The hydrochloride form enhances its solubility in water, making it suitable for laboratory use and biological studies.

  • Interaction with biomolecules: The amine group could interact with Lewis acidic sites on biomolecules, potentially leading to modulation of biological processes.
  • Medicinal chemistry: The furan ring is a common pharmacophore (a structural feature associated with biological activity) found in various drugs. Investigating this compound's interaction with specific targets could be of interest [].
  • Potential skin and eye irritant: The amine group might cause irritation upon contact with skin or eyes.
  • Moderate flammability: The organic components are likely flammable, requiring standard handling procedures for organic solvents.

  • Oxidation: The amine group can be oxidized to form imines or nitriles using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can be reduced to yield secondary or tertiary amines, typically employing lithium aluminum hydride or sodium borohydride.
  • Substitution: The furan ring can participate in electrophilic substitution reactions, such as halogenation or nitration, facilitated by agents like bromine or nitric acid.

Major Products Formed

  • Oxidation: Formation of imines or nitriles.
  • Reduction: Production of more complex amines.
  • Substitution: Generation of halogenated or nitrated derivatives of the furan ring.

The biological activity of (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride is under investigation due to its structural components. The amine group allows for interactions with biomolecules through hydrogen bonding and electrostatic interactions, while the furan ring may engage in π-π stacking interactions. Preliminary studies suggest potential antimicrobial and anti-inflammatory properties, making it a candidate for further medicinal chemistry exploration.

The synthesis of (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride typically involves reductive amination. This process combines butan-2-amine with 5-methylfuran-2-carbaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions are optimized for yield and purity, often employing advanced techniques like continuous flow reactors in industrial settings .

This compound has diverse applications across several fields:

  • Chemical Research: Used as an intermediate in synthesizing more complex organic molecules.
  • Biological Studies: Investigated for potential therapeutic properties and interactions with biomolecules.
  • Material Science: Explored for developing new materials and chemical processes due to its unique structural characteristics .

The mechanism of action involves the compound's interaction with various biomolecular targets. The amine group can modulate biological processes by forming bonds with Lewis acidic sites on proteins or nucleic acids. Additionally, the furan moiety is commonly found in biologically active compounds, suggesting that this compound may influence cellular functions through specific interactions .

Similar Compounds

  • (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine: The base form without hydrochloride salt; similar properties but different solubility.
  • 5-Methyl-N-(1-methylpropyl)-2-furanmethanamine: A structural isomer with variations in substituent positions on the furan ring.
  • (Butan-2-yl)[(4-nitrophenyl)methyl]amine: Shares a butan-2-yloxy structure but features a nitro group instead of a furan ring.

Uniqueness

The uniqueness of (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to form stable interactions due to both the amine and furan components makes it valuable for various research applications, distinguishing it from other similar compounds .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

203.1076919 g/mol

Monoisotopic Mass

203.1076919 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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